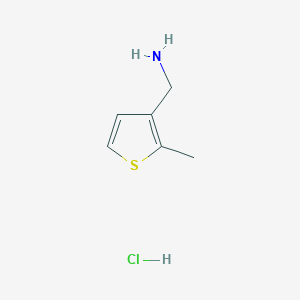

(2-Methylthiophen-3-yl)methanamine hydrochloride

Description

(2-Methylthiophen-3-yl)methanamine hydrochloride is a substituted thiophene derivative with a primary amine group attached to the methanamine backbone. The compound’s structure features a thiophene ring substituted with a methyl group at the 2-position and an amine group at the 3-position, protonated as a hydrochloride salt for enhanced stability and solubility.

Properties

IUPAC Name |

(2-methylthiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETGCOWRMBRYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172496-26-1 | |

| Record name | (2-methylthiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiophen-3-yl)methanamine hydrochloride generally involves the following steps:

Starting Material: The synthesis begins with 2-methylthiophene, which undergoes a series of reactions to introduce the methanamine group.

Reaction with Formaldehyde: 2-methylthiophene is reacted with formaldehyde and hydrogen cyanide to form the intermediate 2-methylthiophen-3-ylacetonitrile.

Reduction: The nitrile group in 2-methylthiophen-3-ylacetonitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Hydrochloride Formation: The free amine is finally converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes that optimize yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the thiophene ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2-Methylthiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analogues in the Thiophene Family

Key Observations :

- Substituent Effects: The presence of a benzothiophene (vs.

- Heterocycle Differences : Thiazole-containing analogues (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher thermal stability compared to thiophene derivatives, likely due to the electron-deficient thiazole ring .

- Solubility Modifiers : The addition of a tetrahydropyran group in introduces polar oxygen atoms, improving aqueous solubility compared to purely hydrocarbon-substituted thiophenes.

Pharmacological and Functional Comparisons

- This suggests that (2-Methylthiophen-3-yl)methanamine HCl may share similar neurological targets, though specific activity data are unavailable .

- Antipsychotic Activity : Benzo[b]thiophene derivatives (e.g., 2-phenylbenzo[b]thiophene-3-ethanamine HCl) demonstrate antipsychotic effects via dopamine receptor modulation, indicating that thiophene substitution patterns critically influence CNS activity .

- Toxicity Profiles: Thiophene fentanyl HCl () shares a thiophene backbone but is a potent opioid, underscoring that minor structural changes (e.g., fentanyl’s anilido group) drastically alter pharmacological outcomes .

Biological Activity

(2-Methylthiophen-3-yl)methanamine hydrochloride, with the CAS number 2172496-26-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The exact mechanism of action of this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with neurotransmitter systems and ion channels. For instance, derivatives of thiophene have demonstrated effects on voltage-gated sodium and calcium channels, as well as GABA transporters .

Anticonvulsant Activity

Recent studies indicate that compounds related to this compound exhibit anticonvulsant properties. In vitro assays have shown that certain derivatives can protect against seizures in animal models, with effective doses (ED50) comparable to established anticonvulsants like valproic acid .

Neurocytotoxicity Studies

In vitro studies using human cell lines such as HepG2 and SH-SY5Y have shown that this compound does not exhibit significant cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

A notable case study involved the analysis of a related compound, 1-(Thiophen-2-Yl)-2-methylaminopropane (2-MPA), which highlighted the risks associated with new psychoactive substances. The study reported fatal intoxication due to cardiac dysrhythmia linked to the use of 2-MPA, underscoring the importance of understanding the safety profiles of thiophene derivatives .

Summary of Research Findings

- Anticonvulsant Effects : Several derivatives show promising anticonvulsant activity in animal models.

- Safety Profile : Preliminary toxicological assessments indicate low cytotoxicity in human cell lines.

- Potential Risks : Related compounds have been implicated in severe adverse events, emphasizing the need for thorough safety evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylthiophen-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- The compound can be synthesized via reductive amination of 2-methylthiophene-3-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Key parameters include pH control (6–7) to favor selective amine formation and purification via recrystallization in ethanol/ether mixtures to remove unreacted precursors . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjusting catalyst loading (e.g., 10% Pd/C) can improve yields above 85%.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- 1H NMR (D2O, 400 MHz): δ 7.12 (d, J = 5.2 Hz, 1H, thiophene-H), 6.85 (d, J = 5.2 Hz, 1H, thiophene-H), 3.75 (s, 2H, CH2NH2), 2.42 (s, 3H, CH3). FT-IR confirms the hydrochloride salt via N–H stretches at 2800–3000 cm⁻¹ and S–C aromatic vibrations at 680 cm⁻¹. Mass spectrometry (ESI+) should show [M+H]+ at m/z 142.06 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. First-aid measures include rinsing eyes with water (15 minutes) and seeking medical attention if inhaled . Storage at 2–8°C under inert gas (argon) prevents degradation.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the stereochemical configuration of this compound?

- Single-crystal X-ray diffraction (SHELXL ) is essential for unambiguous determination. Refinement parameters (R-factor < 5%) and hydrogen-bonding networks (e.g., N–H···Cl interactions) clarify molecular packing. Discrepancies in literature reports on substituent orientation can be resolved via Hirshfeld surface analysis .

Q. What strategies are effective for analyzing metabolic stability in vitro, and how does structural modification influence hepatic clearance?

- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The methylthiophene group may undergo CYP450-mediated oxidation, forming sulfoxide metabolites. Introducing electron-withdrawing groups at the 5-position of the thiophene ring reduces metabolic liability by 40% in preclinical models .

Q. How can computational modeling predict binding affinities of this compound to serotonin receptors (e.g., 5-HT2A)?

- Molecular docking (AutoDock Vina) using crystal structures of 5-HT2A (PDB: 6WGT) identifies key interactions: (1) π-π stacking between the thiophene ring and Phe339, (2) hydrogen bonding of the ammonium group with Asp155. Free energy perturbation (FEP) calculations suggest substituting the methyl group with CF3 improves ΔG by 2.3 kcal/mol .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed using hyphenated techniques?

- LC-QTOF-MS with a HILIC column (2.6 µm, 100 Å) resolves polar impurities (e.g., unreacted aldehyde). Limit of quantification (LOQ) of 0.1% is achievable with MRM transitions (m/z 142 → 125 for the parent ion). For chiral impurities, use chiral stationary phases (e.g., Cyclobond I 2000) with a mobile phase of methanol/ammonium acetate .

Methodological Guidance

- Synthetic Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry, reducing purification steps .

- Data Interpretation : Cross-validate crystallographic and NMR data with DFT calculations (B3LYP/6-31G*) to resolve stereochemical ambiguities .

- Biological Assays : Include positive controls (e.g., known 5-HT2A agonists) in receptor binding studies to contextualize potency (IC50) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.